molecular formula C9H13BrClNO B1378310 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride CAS No. 1394040-59-5

3-Bromo-4-(propan-2-yloxy)aniline hydrochloride

Cat. No.: B1378310
CAS No.: 1394040-59-5
M. Wt: 266.56 g/mol
InChI Key: BVYMOGOMRRLYRF-UHFFFAOYSA-N
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Description

3-Bromo-4-(propan-2-yloxy)aniline hydrochloride (CAS: 1394040-59-5) is a halogenated aniline derivative with the molecular formula C₉H₁₃BrClNO and a molecular weight of 266.56 g/mol. It features a bromine substituent at the 3-position and an isopropyloxy (propan-2-yloxy) group at the 4-position of the aromatic ring, with the aniline nitrogen protonated as a hydrochloride salt . This compound is typically offered at 97% purity and is priced at €189.00 for 5g (CymitQuimica, 2025), reflecting its specialized applications in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals. The hydrochloride salt enhances solubility in polar solvents and improves crystallinity, facilitating purification and storage .

Properties

IUPAC Name

3-bromo-4-propan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(2)12-9-4-3-7(11)5-8(9)10;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYMOGOMRRLYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-59-5
Record name Benzenamine, 3-bromo-4-(1-methylethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride typically involves the bromination of 4-(propan-2-yloxy)aniline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the aniline ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Research has indicated that 3-bromo-4-(propan-2-yloxy)aniline hydrochloride exhibits significant anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
    • A notable case study involved the compound's effectiveness against breast cancer cell lines, where it showed a dose-dependent inhibition of cell growth, highlighting its potential as a lead compound for developing new anticancer agents.
  • Antimicrobial Properties
    • The compound has also been investigated for its antimicrobial activity. Studies have shown that it can inhibit the growth of specific bacterial strains, making it a candidate for further development in antimicrobial therapies.

Synthesis and Chemical Reactions

3-Bromo-4-(propan-2-yloxy)aniline hydrochloride can be synthesized through various chemical reactions involving bromoaniline derivatives. The synthesis typically involves:

  • Starting Materials : Bromoaniline and isopropanol.
  • Reagents : Acid catalysts may be used to facilitate the etherification process.

The general reaction pathway can be summarized as follows:

Bromoaniline+IsopropanolAcid Catalyst3 Bromo 4 propan 2 yloxy aniline\text{Bromoaniline}+\text{Isopropanol}\xrightarrow{\text{Acid Catalyst}}\text{3 Bromo 4 propan 2 yloxy aniline}

Material Science Applications

  • Polymer Chemistry
    • The compound serves as a building block in the synthesis of functional polymers. Its unique structure allows for the incorporation into polymer matrices that can exhibit enhanced thermal and mechanical properties .
    • It is used in the development of coatings and adhesives due to its chemical stability and ability to form strong bonds with various substrates.
  • Dyes and Pigments
    • 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride has potential applications in the dye industry as an intermediate for synthesizing azo dyes, which are widely used for coloring textiles and plastics .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of breast cancer cell lines; mechanisms involve apoptosis.
Antimicrobial PropertiesEffective against specific bacterial strains; potential for new antimicrobial agents.
Polymer ChemistryUsed as a building block for functional polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key attributes of 3-bromo-4-(propan-2-yloxy)aniline hydrochloride with its analogs:

Compound Name CAS RN Molecular Formula MW (g/mol) Substituents (Position) Purity Price (per 5g)
3-Bromo-4-(propan-2-yloxy)aniline HCl 1394040-59-5 C₉H₁₃BrClNO 266.56 Br (3), OiPr (4) 97% €189.00
3-Bromo-4-(trifluoromethyl)aniline 172215-91-7 C₇H₅BrF₃N 240.02 Br (3), CF₃ (4) >97.0% GC ¥27,000 (~€190)
4-Bromo-3-(trifluoromethyl)aniline 393-36-2 C₇H₅BrF₃N 240.02 Br (4), CF₃ (3) >98.0% GC ¥10,000 (25g)
3-Bromo-4-(trifluoromethoxy)aniline N/A C₇H₅BrF₃NO 256.02 Br (3), OCF₃ (4) N/A N/A
3-Bromo-4-(2,4-difluorophenoxy)aniline 1284999-83-2 C₁₂H₈BrF₂NO 300.10 Br (3), O(2,4-F₂Ph) (4) 95% N/A

Key Observations :

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The isopropyloxy group (OiPr) in the target compound is mildly electron-donating, whereas trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are strongly electron-withdrawing. This significantly impacts reactivity; for example, CF₃/OCF₃ groups deactivate the aromatic ring toward electrophilic substitution but enhance stability against metabolic degradation .

Molecular Weight and Solubility: The hydrochloride salt form increases the molecular weight (266.56 vs. ~240–256 g/mol for non-salt analogs) and improves aqueous solubility, a critical factor in pharmaceutical formulations .

Purity and Pricing: The target compound’s purity (97%) is comparable to trifluoromethyl analogs (>97–98% GC) but higher than the difluorophenoxy derivative (95%) . Pricing varies by substituent; trifluoromethyl derivatives command similar prices (~€190/5g) despite lower molecular weights, likely due to costly fluorination steps .

Hazard and Handling

  • Brominated anilines generally require precautions against toxicity (e.g., skin/eye irritation) .
  • Hydrochloride salts may release HCl vapor under heat, necessitating ventilation .

Biological Activity

3-Bromo-4-(propan-2-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C9H13BrClNO. It is characterized by the presence of a bromine atom and an isopropoxy group attached to an aniline structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that compounds similar to 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride exhibit significant antimicrobial activity. For instance, studies on related brominated anilines have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the disruption of bacterial cell membranes or interference with essential cellular processes.

Bacterial Strain Activity
Escherichia coliModerate to Significant
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate
Bacillus subtilisSignificant

Anticancer Activity

The anticancer potential of 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride has been explored through various in vitro studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, the compound's ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis has been noted.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effect of brominated aniline derivatives on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting a strong inhibitory effect on cell viability.

The biological activity of 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride is largely attributed to its structural features, which facilitate interactions with biological targets. The bromine substituent can enhance lipophilicity and improve membrane permeability, while the aniline moiety allows for hydrogen bonding with target proteins.

Key Mechanisms Include:

  • Enzyme Inhibition : Compounds may act as inhibitors for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride is crucial for optimizing its biological activity. The following table summarizes findings from various studies:

Substituent Effect on Activity
BromineEnhances antimicrobial activity
Isopropoxy groupIncreases lipophilicity
Aniline coreEssential for receptor binding

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride has favorable absorption characteristics. However, toxicity assessments are necessary to evaluate its safety profile for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-4-(propan-2-yloxy)aniline hydrochloride?

  • Methodology : The compound is typically synthesized via sequential functionalization of an aniline precursor. A plausible route involves:

Alkoxylation : Introducing the isopropoxy group at the para position of 3-bromoaniline using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Hydrochloride Formation : Treating the free base with concentrated HCl in ethanol, followed by recrystallization to isolate the hydrochloride salt .

  • Purification : Recrystallization from ethanol/water mixtures is effective due to the compound’s moderate solubility in polar solvents .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromo and isopropoxy groups) and aromatic proton splitting.
  • HPLC : Use a C18 column with UV detection (λ ~254 nm) to assess purity (>95% by area normalization).
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar solvents (e.g., DMSO, ethanol) but sparingly soluble in water. Stability is pH-dependent; store at 2–8°C in airtight, light-protected containers to prevent decomposition .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromine atom at the 3-position serves as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : React with arylboronic acids using Pd(PPh₃)₄ as a catalyst in THF/H₂O at 80°C to generate biaryl derivatives.
  • Challenges : Steric hindrance from the isopropoxy group may reduce coupling efficiency; optimize ligand choice (e.g., XPhos) .

Q. How can thermal degradation pathways be analyzed for this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen/air to identify decomposition temperatures.
  • FTIR Spectroscopy : Coupled with TGA (TG-FTIR) to detect volatile degradation products (e.g., HCl, brominated organics) .
    • Key Data : Typical decomposition onset at ~200°C, with major weight loss stages correlating with cleavage of the isopropoxy and bromo groups.

Q. What computational approaches are suitable for studying electronic effects in this molecule?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate:

  • Electron density maps (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Hammett substituent constants (σ) for the bromo and isopropoxy groups to quantify electronic effects .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported melting points across studies?

  • Root Causes : Variations may arise from impurities, polymorphic forms, or hydration states.
  • Resolution :

Perform Differential Scanning Calorimetry (DSC) to compare thermal transitions.

Use Powder X-ray Diffraction (PXRD) to identify crystalline phases.

Standardize recrystallization solvents (e.g., ethanol vs. acetonitrile) .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

  • Best Practices :

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
  • Pre-dry solvents (e.g., THF over Na/benzophenone) to avoid side reactions with residual water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.